

# A Comparative Efficacy Analysis of MET Kinase Inhibitors: SAR125844 versus JNJ-38877605

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR125844 |           |
| Cat. No.:            | B1684697  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical efficacy of two selective MET tyrosine kinase inhibitors, **SAR125844** and JNJ-38877605. The information presented is collated from publicly available experimental data to assist researchers in understanding the therapeutic potential and liabilities of these compounds.

### **Overview and Mechanism of Action**

Both **SAR125844** and JNJ-38877605 are small molecule inhibitors targeting the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The c-Met pathway, when abnormally activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene amplification or mutation, plays a crucial role in tumor cell proliferation, survival, motility, and invasion.[3] By inhibiting the kinase activity of c-Met, these compounds aim to disrupt these oncogenic signaling cascades.

**SAR125844** is a potent and highly selective intravenous inhibitor of the MET receptor tyrosine kinase.[4] It has shown nanomolar activity against wild-type MET and various mutants.[4]

JNJ-38877605 is an orally bioavailable, ATP-competitive inhibitor of c-Met.[2][5] While it demonstrated high selectivity and potent inhibition of c-Met in preclinical studies, its clinical development was terminated in a Phase I trial due to observed renal toxicity in human subjects. [6][7] This toxicity was later attributed to the formation of species-specific insoluble metabolites. [6]



## **Quantitative Efficacy Data**

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of **SAR125844** and JNJ-38877605.

Table 1: In Vitro Kinase Inhibition and Cell Proliferation

| Parameter                                 | SAR125844    | JNJ-38877605                | Cell Line/Assay<br>Condition |
|-------------------------------------------|--------------|-----------------------------|------------------------------|
| c-Met Kinase<br>Inhibition (IC50)         | 4.2 nM[4]    | 4 nM[2]                     | Biochemical Assay            |
| MET Autophosphorylation Inhibition (IC50) | 1.4 nM[4]    | Not Reported                | Hs 746T cells                |
| 3.9 nM[4]                                 | Not Reported | SNU-5 cells                 |                              |
| 5.1 nM[4]                                 | Not Reported | MKN-45 cells                |                              |
| Cell Proliferation<br>Inhibition (IC50)   | 1-7 nM[4]    | 9.5 nM[2]                   | EBC-1 (MET-<br>amplified)    |
| 1-7 nM[4]                                 | 10.9 nM[2]   | MKN-45 (MET-<br>amplified)  |                              |
| 1-7 nM[4]                                 | 15.8 nM[2]   | SNU-5 (MET-<br>amplified)   | -                            |
| 1-7 nM[4]                                 | Not Reported | Hs 746T (MET-<br>amplified) | _                            |

**Table 2: In Vivo Efficacy in Xenograft Models** 



| Compound          | Xenograft Model                                    | Dosing Regimen                                    | Tumor Growth Inhibition (TGI) / Outcome                               |
|-------------------|----------------------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------|
| SAR125844         | SNU-5 (gastric)                                    | 45 mg/kg, single i.v.<br>dose                     | Complete tumor regression in 7 of 8 mice[8]                           |
| Hs 746T (gastric) | 20 mg/kg, single i.v.<br>dose<br>(nanoformulation) | Maintained MET inhibition and tumor regression[8] |                                                                       |
| JNJ-38877605      | GTL-16 (gastric)                                   | 40 mg/kg/day, p.o. for<br>72 hours                | Significant decrease<br>in plasma biomarkers<br>(IL-8, GROα, uPAR)[2] |
| GTL-16 (gastric)  | Not specified                                      | Dose-dependent<br>tumor growth<br>inhibition[3]   |                                                                       |

# Signaling Pathway and Experimental Workflow MET Signaling Pathway

The diagram below illustrates the simplified MET signaling pathway and the points of inhibition by **SAR125844** and JNJ-38877605. Upon HGF binding, the MET receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cancer cell activities. Both inhibitors block the initial autophosphorylation step.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. researchgate.net [researchgate.net]



- 2. selleckchem.com [selleckchem.com]
- 3. iris.unito.it [iris.unito.it]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of MET Kinase Inhibitors: SAR125844 versus JNJ-38877605]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684697#comparing-the-efficacy-of-sar125844-to-jnj-38877605]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com